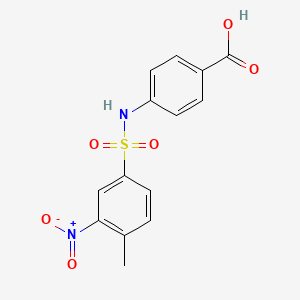

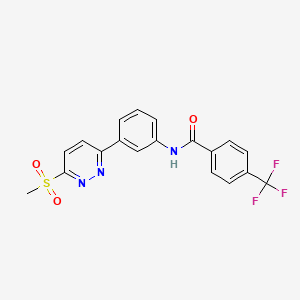

![molecular formula C6H4F3NO B2812761 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 2460748-75-6](/img/structure/B2812761.png)

6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS Registry Number, IUPAC name, etc .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It may include the types of reactions involved, the reactants and conditions required, and the yield of the product .Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis

This involves studying the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación

Stereoselective Syntheses

Research by Krow et al. (2004) focused on stereoselective syntheses involving novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, including 6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one. These compounds feature various substituents such as fluoro, hydroxyl, methyl, or phenyl. This study emphasizes the application of these compounds in stereoselective organic syntheses, highlighting their significance in creating complex molecular architectures (Krow et al., 2004).

Reaction with Organocopper Reagents

The same study by Krow et al. (2004) also explores the ring opening of 2-azabicyclo[2.2.0]hex-5-ene exo-epoxide with organocopper reagents. This process is significant for its regioselectivity at C(5), demonstrating the compound's potential in selective organic reactions, which is crucial for the synthesis of specific target molecules (Krow et al., 2004).

Synthesis of Novel Bicyclic Alcohols and Fluorides

Another application involves the synthesis of novel bicyclic alcohols and fluorides. Krow et al. (2001) describe the preparation of methyl- and phenyl-substituted N-(ethoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes. These compounds are used to explore the effects of substituents on bromine-mediated rearrangement, showcasing the versatility of these compounds in synthetic organic chemistry (Krow et al., 2001).

Substituent Dependent Reactions

The research by Krow et al. (2001) also highlights how the substituents on these compounds influence their reaction pathways, particularly in the context of bromine addition. This finding is crucial for understanding and manipulating the reactivity of such compounds for tailored synthetic applications (Krow et al., 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)3-1-2-4(3)10-5(2)11/h1-2,4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWRIRVYMMRDQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2C1C(=O)N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-4-[1-(6-methyl-2-propan-2-ylpyridine-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2812679.png)

![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2812684.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)

![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol](/img/structure/B2812689.png)

![4-Ethyl-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2812693.png)

![1-[3-(4-Methylpiperazin-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2812694.png)

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2812700.png)